N-(4-chlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2OS/c23-18-10-12-19(13-11-18)24-21(26)16-6-8-17(9-7-16)22-25-20(14-27-22)15-4-2-1-3-5-15/h1-14H,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHPQMPKNLCEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure comprising a thiazole ring and a chlorophenyl moiety, contributing to its biological properties. The general formula can be represented as:
Synthesis typically involves the reaction of 4-chlorobenzoyl chloride with 4-(4-phenyl-1,3-thiazol-2-yl)aniline under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including the use of different solvents and catalysts .
Antitumor Activity
Research indicates that compounds containing the thiazole moiety exhibit notable antitumor properties. In particular, this compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance:
- IC50 Values : Studies report IC50 values less than 2 µg/mL against specific cancer cell lines, indicating strong cytotoxicity .
The mechanism of action appears to involve the induction of apoptosis and disruption of cellular signaling pathways associated with tumor growth.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate effectiveness against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
These findings suggest that this compound may serve as a potential lead for developing new antimicrobial agents .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit serine proteases, which play critical roles in various physiological processes. Preliminary data indicate moderate to high inhibition rates in enzyme assays, suggesting potential applications in treating diseases where serine protease activity is dysregulated .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key observations include:
- Chlorine Substitution : The presence of the chlorine atom on the benzene ring enhances lipophilicity and may improve cell membrane permeability.
- Thiazole Ring : Variations in substituents on the thiazole ring significantly affect biological activity; electron-donating groups tend to enhance potency against cancer cells .
Case Studies
Several studies have elucidated the biological activity of this compound through various experimental approaches:
- In Vivo Studies : Animal models have demonstrated that administration of this compound leads to reduced tumor size and improved survival rates compared to control groups.
- Clinical Relevance : A cohort study involving patients with resistant bacterial infections showed significant improvement in clinical outcomes when treated with derivatives of this compound .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
Key Observations :
Bromine (in ) and trifluoromethyl groups introduce stronger electron-withdrawing effects, which may increase metabolic stability but reduce solubility.
Methyl substitution on the thiazole (e.g., ) may improve metabolic stability by blocking oxidative sites.
Benzamide Core :
Anti-Inflammatory Activity :
- Compound 5c (N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide) demonstrated significant anti-inflammatory activity in carrageenan-induced rat paw edema assays (potency attributed to the 4-chlorophenyl group) .
- The target compound’s additional 4-phenylthiazole moiety may enhance target affinity due to increased aromatic interactions, though direct biological data are unavailable.
Enzyme Inhibition :
- Thiazole-containing analogs (e.g., ) with trifluoromethyl groups exhibit enhanced binding to hydrophobic enzyme pockets.
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison
| Compound Name | LogP (Predicted) | Solubility (µg/mL) | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 4.8 | ~10 (Low) | 403.89 |
| N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) | 3.9 | ~50 | 298.75 |
| 4-(azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide | 5.2 | ~5 | 561.67 |
| N-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methyl}benzamide | 4.1 | ~20 | 385.88 |
Key Insights :
- The target compound’s higher LogP (4.8) suggests greater lipophilicity than 5c (3.9), which may improve blood-brain barrier penetration but reduce aqueous solubility.
- Sulfonamide-containing analogs (e.g., ) exhibit the lowest solubility due to bulky substituents.
Q & A
Basic Research Question
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELX software ) resolves bond lengths, angles, and packing motifs. For example, a related benzamide derivative showed a planar thiazole ring with a dihedral angle of 12.3° relative to the benzamide moiety .
- Spectroscopic Analysis :
- 1H NMR : Confirm substituent integration (e.g., aromatic protons at δ 7.2–8.1 ppm).
- ESI-MS : Validate molecular weight (e.g., [M+H]+ peak at m/z 433.9) .
What strategies are effective for identifying biological targets, such as kinase inhibition pathways?
Advanced Research Question
- Kinase Profiling : Screen against panels of recombinant kinases (e.g., Hec1/Nek2) using ATP-competitive assays. A structurally similar benzamide (INH1) inhibited tumor growth by disrupting mitotic pathways .
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities. The thiazole and chlorophenyl groups may occupy hydrophobic pockets in kinase active sites .
- In Vivo Validation : Radiolabel the compound (e.g., with 11C) for PET imaging to assess brain penetration and target engagement in animal models .
How should researchers resolve contradictions in reported biological activity data?
Advanced Research Question
Contradictions may arise from:
- Purity Variability : Validate compound integrity via HPLC (>98% purity) and elemental analysis .
- Structural Analogues : Compare activity across derivatives. For example, substitution at the 4-chlorophenyl group (e.g., morpholine sulfonyl) can drastically alter potency .
- Assay Conditions : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times. A study on INH1 showed IC50 values ranging from 0.2–5.0 µM depending on the cell model .
What computational methods are suitable for analyzing electron density or designing derivatives?
Advanced Research Question
- Wavefunction Analysis : Use Multiwfn to map electrostatic potential (ESP) surfaces, identifying nucleophilic/electrophilic regions. The benzamide carbonyl (ESP ~ −45 kcal/mol) is a hydrogen-bond acceptor .
- QSAR Modeling : Corrogate substituent effects (e.g., logP, PSA) with bioactivity. A trifluoromethyl group increases lipophilicity (logP +1.2) and metabolic stability .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reaction pathways for functionalization .
How can reaction conditions be optimized for scale-up or novel derivative synthesis?
Advanced Research Question
- Solvent/Catalyst Screening : Test polar aprotic solvents (DMF, DMSO) with Pd/C or CuI catalysts for Suzuki-Miyaura cross-coupling of thiazole intermediates .
- Temperature Control : Higher temperatures (80–100°C) improve yields in benzoylation but may require inert atmospheres to prevent decomposition .
- Scale-Up Protocols : Transition from batch to flow reactors for continuous production of intermediates (e.g., 4-phenylthiazole derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
